5-Bromo-3-cyclopropoxypicolinonitrile
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Overview
Description
5-Bromo-3-cyclopropoxypicolinonitrile: is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of picolinonitrile, where the bromine atom is substituted at the 5th position and a cyclopropoxy group is attached at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyclopropoxypicolinonitrile typically involves the bromination of 3-cyclopropoxypicolinonitrile. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-cyclopropoxypicolinonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS), or other brominating agents in solvents like dichloromethane.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents
Major Products Formed:
- Substituted picolinonitriles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with hydroxyl, carbonyl, or amine groups.
- Coupled products with aryl or vinyl groups attached to the picolinonitrile core .
Scientific Research Applications
Chemistry: 5-Bromo-3-cyclopropoxypicolinonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of brominated picolinonitriles on cellular processes. It may also be used in the development of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropoxypicolinonitrile depends on its specific application and the molecular targets involvedFor example, brominated derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
5-Bromo-3-cyclopropylpicolinonitrile: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
5-Bromo-3-methoxypicolinonitrile: Contains a methoxy group instead of a cyclopropoxy group.
3-Cyclopropoxypicolinonitrile: Lacks the bromine atom at the 5th position.
Comparison:
Uniqueness: 5-Bromo-3-cyclopropoxypicolinonitrile is unique due to the presence of both the bromine atom and the cyclopropoxy group, which can influence its reactivity and biological activity.
Reactivity: The bromine atom makes it more reactive in substitution and coupling reactions compared to non-brominated analogs.
Biological Activity: The combination of bromine and cyclopropoxy groups may enhance its potential as a bioactive molecule, offering unique interactions with biological targets.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-3-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-6-3-9(13-7-1-2-7)8(4-11)12-5-6/h3,5,7H,1-2H2 |
InChI Key |
YPAKBEOJXNBXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Br)C#N |
Origin of Product |
United States |
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